5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and anhydrous conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and methyl groups.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a fluorine atom but without the methyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group but without the fluorine atom.
Uniqueness
The uniqueness of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its combined structural features, which enhance its chemical properties and potential biological activities. The presence of both the fluorine and methyl groups contributes to its distinct reactivity and selectivity towards molecular targets .
Biological Activity
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12FN
- CAS Number : 406923-63-5
- Molecular Weight : 165.21 g/mol
- Purity : Typically ≥95%
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:
- Serotonin Receptor Affinity : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies suggest that modifications in the molecular structure can enhance receptor binding affinity and selectivity .
- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated significant antibacterial and antifungal activities in vitro .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may influence the dopaminergic and glutamatergic pathways, which are critical in neurodegenerative diseases .
In Vitro Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Case Study on Antidepressant Effects :
- A study investigated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages.
- The mechanism was linked to increased serotonin levels in the synaptic cleft through inhibition of serotonin reuptake.
-
Antimicrobial Efficacy :
- A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
WNHLDFPWRPVJDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
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